1-(2-Bromoethyl)-2-methylbenzene
Description
Contextualization within Halogenated Aromatic Hydrocarbons
Halogenated aromatic hydrocarbons are a broad class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms. pcc.eu These compounds are formed through reactions like the electrophilic substitution of aromatic hydrocarbons in the presence of a catalyst. pcc.eu Their applications are widespread, serving as solvents, chemical intermediates, and key components in the production of agrochemicals and pharmaceuticals. iloencyclopaedia.orgnih.gov
The presence of a halogen atom and an alkyl chain on the aromatic ring of 1-(2-Bromoethyl)-2-methylbenzene imparts a unique combination of reactivity. The bromoethyl group is a versatile functional group, susceptible to nucleophilic substitution and elimination reactions, while the methyl-substituted benzene ring can undergo further electrophilic aromatic substitution. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules.
Research Significance in Contemporary Synthetic Strategies and Derivative Development
The significance of this compound in contemporary synthetic chemistry lies in its utility as a versatile intermediate. chemdad.com Its structure allows for the introduction of the 2-methylphenethyl moiety into various molecular frameworks. This is particularly relevant in medicinal chemistry and materials science, where the specific substitution pattern on the aromatic ring can influence the biological activity or physical properties of the target molecule.
Researchers utilize this compound in the development of novel compounds with potential applications in various fields. For instance, it can serve as a precursor for the synthesis of complex heterocyclic structures and other substituted aromatic derivatives. The ability to readily modify the bromoethyl group through reactions with a wide range of nucleophiles makes it an attractive starting material for creating libraries of compounds for screening purposes.
Historical Development and Early Research Contributions
While specific early research contributions on this compound are not extensively documented in readily available literature, the development of related halogenated aromatic hydrocarbons has a longer history. The study of these compounds has been integral to the advancement of organic chemistry, with early work focusing on their synthesis and reactivity.
The preparation of similar bromoalkylbenzene derivatives has been explored through various methods, including the reaction of phenylalkene derivatives with hydrogen bromide. google.com Over time, more refined synthetic protocols have been developed, allowing for greater control over regioselectivity and yield. The ongoing interest in compounds like this compound is a testament to the enduring importance of halogenated aromatics as foundational materials in organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11Br chemdad.comchemicalbook.com |
| Molecular Weight | 199.09 g/mol chemdad.comchemicalbook.com |
| Density | 1.179 g/mL at 25 °C chemdad.comechemi.com |
| Boiling Point | 112-115 °C at 16 Torr chemicalbook.com |
| Refractive Index | n20/D 1.5571 chemdad.comechemi.com |
| Flash Point | >110°C chemdad.comechemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXWZXNXBNIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373661 | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-90-1 | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Bromoethyl 2 Methylbenzene and Positional Isomers
Established Synthetic Pathways via Phenethyl Alcohol Derivatives
A primary and well-established route for the synthesis of 1-(2-bromoethyl)-2-methylbenzene and its isomers involves the conversion of the corresponding phenethyl alcohol. This transformation capitalizes on the reactivity of the hydroxyl group, which can be substituted by a bromine atom through several reliable methods.
One of the most common approaches is the treatment of 2-methylphenethyl alcohol with a brominating agent. For instance, the reaction of 2-phenylethanol (B73330) with concentrated sulfuric acid and hydrogen bromide yields (2-bromoethyl)benzene (B7723623). prepchem.com This method, while effective, often requires harsh conditions and can lead to the formation of byproducts. prepchem.com
A milder and more efficient alternative is the Appel reaction. tcichemicals.comtcichemicals.comcommonorganicchemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source, such as carbon tetrabromide (CBr4), to convert alcohols to alkyl bromides. tcichemicals.comtcichemicals.comcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry if a chiral alcohol is used. commonorganicchemistry.com A typical procedure involves reacting the alcohol with triphenylphosphine and carbon tetrabromide in a solvent like dichloromethane (B109758) at room temperature. tcichemicals.comtcichemicals.com This method often provides high yields of the desired bromoalkane. tcichemicals.comtcichemicals.com
Another common reagent for the bromination of alcohols is phosphorus tribromide (PBr3). commonorganicchemistry.com Similar to the Appel reaction, this transformation also follows an SN2 pathway, leading to stereochemical inversion. commonorganicchemistry.com Thionyl bromide (SOBr2) can also be employed, although it is more reactive and less frequently used than thionyl chloride. commonorganicchemistry.com
The synthesis of the precursor, 2-methylphenethyl alcohol, can be accomplished through various methods. One such method involves the reaction of 1-chloromethyl-2-methylbenzene with paraformaldehyde in the presence of zinc dust, 1,2-dibromoethane, and chlorotrimethylsilane (B32843) in tetrahydrofuran. chemicalbook.com
Regioselective Bromination Techniques
Regioselectivity is a critical consideration in the synthesis of positional isomers of this compound. The position of the methyl and bromoethyl groups on the benzene (B151609) ring significantly influences the compound's properties and subsequent reactivity.
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto a benzene ring. masterorganicchemistry.comchemistrystudent.comnih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For instance, the methyl group is an ortho-, para-director, meaning that electrophilic attack will preferentially occur at the positions ortho and para to the methyl group. The conditions of the reaction, including the choice of brominating agent and catalyst, can influence the ratio of the resulting isomers. nih.govrsc.orgrsc.org Common brominating agents include bromine (Br2) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) or aluminum chloride (AlCl3). masterorganicchemistry.comchemistrystudent.com
Side-chain bromination of alkylbenzenes offers another route to bromoethylbenzene derivatives. This reaction typically proceeds via a free-radical mechanism and can be initiated by light or radical initiators. libretexts.org N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination, as it provides a low and constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.org
The development of highly regioselective bromination methods is an active area of research. nih.gov For example, the use of zeolites as catalysts has been shown to induce high para-selectivity in the electrophilic bromination of toluene (B28343) and related substrates. nih.govresearchgate.net Similarly, tetraalkylammonium tribromides have demonstrated high para-selectivity in the bromination of phenols. nih.govresearchgate.net
Novel Approaches in Catalyst-Mediated Synthesis
Recent advancements in catalysis have led to the development of novel and more efficient methods for the synthesis of this compound and its analogs. These approaches often offer milder reaction conditions, higher yields, and improved selectivity compared to traditional methods.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. nih.gov While not directly producing this compound, these methods can be used to synthesize its precursors or derivatives. For instance, the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds has been achieved using palladium-catalyzed allylic alkylation. nih.gov
In-situ bromination coupled with cross-electrophile coupling represents a one-pot strategy for the formation of C(sp³)–C(sp²) bonds. nih.gov This approach involves the rapid bromination of an alcohol, followed by a nickel-mediated cross-coupling reaction with an aryl halide. nih.gov This method has a broad substrate scope and is amenable to high-throughput experimentation. nih.gov
Furthermore, the use of Lewis base catalysts, such as triptycenyl-based sulfides, in conjunction with N-halosuccinimides allows for the halogenation of unactivated aromatic compounds under mild conditions. researchgate.net This catalytic system has been successfully applied to various transformations, including the regioselective bromination of complex molecules. researchgate.net
Stereoselective and Enantioselective Production of Chiral Analogs
The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. researchgate.net Several strategies can be employed to achieve stereoselective and enantioselective synthesis.
One approach involves the use of a chiral pool, where an enantioenriched starting material is converted into the desired product. ethz.ch Alternatively, a racemic mixture can be separated through resolution techniques. ethz.ch Chiral auxiliaries, which are enantiopure appendages that guide the stereochemical outcome of a reaction and are later removed, also provide a powerful method for introducing chirality. ethz.ch
Enantioselective synthesis aims to directly produce a single enantiomer of the product. ethz.ch This can be achieved using chiral reagents or, more efficiently, through catalytic enantioselective synthesis where a substoichiometric amount of a chiral catalyst is used. ethz.ch For example, the asymmetric dihydroxylation of alkenes using osmium tetroxide in the presence of chiral ligands is a well-established method for producing chiral diols, which can then be converted to other chiral molecules. researchgate.net
The kinetic resolution of racemic mixtures is another powerful technique. For instance, the kinetic resolution of N-acylaziridines has been achieved through nucleophilic ring-opening using a chiral modifier. nih.gov This allows for the separation of enantiomers based on their different reaction rates. nih.gov
Green Chemistry Principles in Synthetic Design and Implementation
The principles of green chemistry are increasingly being integrated into the design and implementation of synthetic routes to minimize environmental impact and enhance sustainability. uniroma1.itxjenza.org This involves considering factors such as atom economy, the use of less hazardous chemicals, and the reduction of waste.
In the context of synthesizing this compound, applying green chemistry principles could involve several strategies. The use of catalytic methods, as discussed in section 2.3, is inherently greener than stoichiometric reactions as it reduces the amount of reagents required. xjenza.org
The choice of solvent is another critical aspect of green chemistry. xjenza.org Traditional organic solvents are often volatile and toxic. Research into the use of greener solvents, such as water or supercritical carbon dioxide, is ongoing. researchgate.netuniroma1.it For example, some bromination reactions have been successfully carried out in aqueous media using phase-transfer catalysts. uniroma1.it
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 2 Methylbenzene
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
Nucleophilic substitution is a fundamental reaction class for alkyl halides, where a nucleophile replaces the halide leaving group. khanacademy.org These reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway.
For 1-(2-Bromoethyl)-2-methylbenzene, the structure of the substrate—a primary alkyl halide—is the determining factor. The carbon atom bonded to the bromine is attached to only one other carbon atom. This steric accessibility strongly favors the SN2 mechanism . bloomtechz.com In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. bloomtechz.comchemguide.co.uk The reaction rate is dependent on the concentration of both the substrate and the nucleophile. bloomtechz.com
Conversely, the SN1 pathway is highly disfavored. This mechanism involves a two-step process initiated by the slow formation of a carbocation intermediate. libretexts.org Primary carbocations are inherently unstable, making their formation energetically prohibitive. Therefore, this compound would not readily undergo substitution via an SN1 mechanism.
A practical application of nucleophilic substitution for derivatives of this compound is seen in intramolecular cyclization reactions. For instance, N-aryl derivatives of this compound can undergo intramolecular cyclization to form complex heterocyclic structures like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines. prepchem.comsemanticscholar.org This transformation is a powerful tool in the synthesis of biologically active molecules. semanticscholar.orgnih.gov
Table 1: Comparison of SN1 and SN2 Pathways for this compound
| Feature | SN2 Pathway | SN1 Pathway |
| Substrate Structure | Favored by primary halides. Highly probable for this compound. bloomtechz.com | Favored by tertiary halides. Highly improbable for this compound. |
| Mechanism | One-step (concerted) process. bloomtechz.com | Two-step process via a carbocation intermediate. libretexts.org |
| Rate Determining Step | Bimolecular: involves both substrate and nucleophile. | Unimolecular: involves only the substrate. |
| Carbocation Formation | No carbocation intermediate is formed. | Involves an unstable primary carbocation. |
| Expected Outcome | The primary pathway for substitution reactions. | Not a significant pathway. |
Elimination Reactions (E1 and E2 pathways)
Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene through the removal of the hydrogen and bromine atoms from adjacent carbons. ksu.edu.sa These reactions also proceed via two main pathways: unimolecular (E1) and bimolecular (E2).
The E2 mechanism , like the SN2, is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), simultaneously forming a double bond and ejecting the bromide ion. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. ksu.edu.sa This pathway is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide, which can preferentially act as a base rather than a nucleophile. ksu.edu.salibretexts.org
The E1 mechanism proceeds in two steps, starting with the slow, unimolecular ionization of the substrate to form a carbocation, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com Given that this compound is a primary halide, the formation of the required unstable primary carbocation is energetically unfavorable, making the E1 pathway unlikely. ksu.edu.sa SN1 and E1 reactions often compete because they share the same initial carbocation formation step. libretexts.orgmasterorganicchemistry.com
For this compound, elimination via the E2 pathway would yield 2-methylstyrene. The choice between substitution (SN2) and elimination (E2) is influenced by factors like the nature of the base (strong and bulky favors E2) and temperature (higher temperatures favor elimination). masterorganicchemistry.com
Table 2: Comparison of E1 and E2 Pathways for this compound
| Feature | E2 Pathway | E1 Pathway |
| Base Strength | Requires a strong base. libretexts.org | Can proceed with a weak base. masterorganicchemistry.com |
| Mechanism | One-step (concerted) process. ksu.edu.sa | Two-step process via a carbocation. libretexts.org |
| Rate Law | Bimolecular: rate = k[substrate][base]. | Unimolecular: rate = k[substrate]. |
| Carbocation Formation | No carbocation intermediate. | Involves an unstable primary carbocation. |
| Favored By | Strong, bulky bases and higher temperatures. | Polar protic solvents (to stabilize the carbocation). |
| Expected Outcome | Possible with a strong, non-nucleophilic base. | Highly unlikely due to primary halide structure. |
Electrophilic Aromatic Substitution on the Toluene (B28343) Moiety
The benzene (B151609) ring in this compound is electron-rich and can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. youtube.commasterorganicchemistry.com The reactivity and orientation of substitution are controlled by the two substituents already present: the methyl group (-CH₃) and the 2-bromoethyl group (-CH₂CH₂Br).
The methyl group is an activating, ortho-, para-directing group. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles primarily to the positions ortho and para to it.
The 2-bromoethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. However, because it is an alkyl chain, its deactivating effect is weak. Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.
Given the positions of the existing groups, the potential sites for electrophilic attack are C4, C6 (ortho and para to the methyl group and meta to the bromoethyl group) and C3, C5 (meta to the methyl group and ortho/para to the bromoethyl group). The activating, ortho-, para-directing effect of the methyl group is generally stronger than the directing effect of the alkyl halide substituent. Therefore, substitution is most likely to occur at the positions activated by the methyl group, particularly the C4 (para) and C6 (ortho) positions, to minimize steric hindrance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com
Radical Reaction Pathways
In the presence of a radical initiator, such as UV light or peroxides, this compound can undergo radical reactions. ump.edu.my The most likely site for radical substitution is not on the aromatic ring but on the alkyl side-chains.
The benzylic hydrogens on the methyl group are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. If this compound were reacted with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, bromination would likely occur at the methyl group, yielding 1-(2-bromoethyl)-2-(bromomethyl)benzene.
Alternatively, radical reactions can be initiated at the C-Br bond. Homolytic cleavage of the relatively weak C-Br bond can generate a primary radical. libretexts.org This radical could then participate in various radical chain reactions, such as addition to alkenes or dehalogenation with a radical reagent like tributyltin hydride (Bu₃SnH). libretexts.orguchicago.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can be activated by various transition metals, making it a suitable substrate for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govthieme-connect.de These reactions are powerful tools in organic synthesis. nih.gov
One common strategy involves the formation of a Grignard reagent. By reacting this compound with magnesium metal, the corresponding organometallic compound, 2-(2-methylphenyl)ethylmagnesium bromide, can be prepared. bloomtechz.com This Grignard reagent is a potent nucleophile and can be used in various coupling reactions with electrophiles. bloomtechz.com
Furthermore, the compound can participate directly in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, although this is more common for aryl or vinyl halides. bloomtechz.com In these reactions, a catalyst, typically based on palladium, nickel, or copper, facilitates the coupling of the alkyl halide with an organometallic partner (e.g., an organoboron, organotin, or Grignard reagent). nih.gov
Studies on Reaction Kinetics and Thermodynamics
While specific experimental kinetic and thermodynamic data for reactions of this compound are not widely published, the principles governing its reactivity can be inferred.
Kinetics: The rates of its reactions are highly dependent on the mechanism.
SN2 reactions: The rate is second-order, proportional to the concentrations of both the substrate and the incoming nucleophile. Steric hindrance around the reaction center is a key factor; as a primary halide, the reaction site is relatively unhindered, allowing for a fast SN2 reaction compared to secondary or tertiary halides. chemguide.co.uk
E2 reactions: The rate is also second-order, depending on both substrate and base concentrations. The strength of the base is a crucial factor; stronger bases lead to faster E2 reactions. libretexts.org
Electrophilic Aromatic Substitution: The first step, the attack of the electrophile on the aromatic ring to form the Wheland intermediate, is the slow, rate-determining step. libretexts.org The presence of the activating methyl group increases the rate of this step compared to unsubstituted benzene. libretexts.org
In substitution and elimination reactions , the formation of stable products drives the reaction. The C-Br bond is relatively weak and its cleavage, coupled with the formation of stronger bonds (e.g., C-N, C-O, or C-C), makes these reactions thermodynamically favorable.
Structural Modifications and Derivatization Strategies of 1 2 Bromoethyl 2 Methylbenzene
Synthesis of Substituted Benzene (B151609) Ring Derivatives
The benzene ring of 1-(2-bromoethyl)-2-methylbenzene is amenable to electrophilic aromatic substitution, a fundamental class of reactions for introducing a variety of functional groups onto the aromatic core. uci.edulibretexts.org The existing methyl and 2-bromoethyl groups on the ring direct the position of incoming electrophiles, primarily to the ortho and para positions relative to the activating methyl group.
A notable example is the synthesis of 4-bromo-1-(2-bromoethyl)-2-methylbenzene . uni.lu This transformation can be achieved through the bromination of this compound using a brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a suitable solvent like chloroform. youtube.com The methyl group, being an activating group, directs the incoming bromine atom to the para position, which is sterically accessible, leading to the desired product. libretexts.org This di-brominated compound significantly enhances the synthetic potential of the original scaffold by introducing a second reactive handle on the aromatic ring.
Key Reaction Data for Benzene Ring Substitution:
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Br₂/FeBr₃ or NBS | 4-bromo-1-(2-bromoethyl)-2-methylbenzene | Electrophilic Aromatic Bromination |
This table illustrates a representative substitution reaction on the benzene ring.
Functionalization of the Bromoethyl Side Chain
The bromoethyl side chain of this compound is the primary site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. bloomtechz.com This allows for the introduction of various functional groups at the terminus of the ethyl chain, leading to a diverse array of derivatives.
These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine. bloomtechz.compearson.com For instance, reaction with sodium azide (B81097) can yield the corresponding azido (B1232118) derivative, an important intermediate in click chemistry. bloomtechz.com Similarly, treatment with strong bases can induce an elimination reaction, producing styrene (B11656) derivatives, which are valuable monomers in polymer production. bloomtechz.com
Examples of Bromoethyl Side Chain Functionalization:
| Nucleophile | Product | Functional Group Introduced |
| Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-2-methylbenzene | Azide (-N₃) |
| Cyanide (e.g., NaCN) | 3-(2-Methylphenyl)propanenitrile | Nitrile (-CN) |
| Hydroxide (B78521) (e.g., NaOH) | 2-(2-Methylphenyl)ethanol | Hydroxyl (-OH) |
| Ammonia (NH₃) | 2-(2-Methylphenyl)ethylamine | Amine (-NH₂) |
This table showcases the versatility of the bromoethyl side chain in nucleophilic substitution reactions.
Synthesis of Polymeric Precursors and Monomers
While direct polymerization of this compound is not commonly reported, its derivatives can serve as important precursors for monomers. For example, as mentioned previously, elimination of HBr from the side chain leads to the formation of 2-methylstyrene, a monomer that can undergo polymerization.
Furthermore, the bromoethyl group can be utilized to introduce polymerizable functionalities. For instance, reaction with a suitable diol or diamine could link the this compound moiety to a polymer backbone. More advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed with similar bromo-functionalized monomers like bromoethyl acrylate (B77674) to create well-defined polymers. researchgate.net These reactive polymer precursors can then be modified post-polymerization via nucleophilic substitution at the bromine site, allowing for the synthesis of a wide variety of functional materials. researchgate.net
Development of Heterocyclic Compounds from this compound Scaffolds
This compound is a valuable scaffold for the synthesis of various heterocyclic compounds. nih.govd-nb.info The bromoethyl side chain can participate in intramolecular cyclization reactions to form fused ring systems.
A significant application is in Parham cyclization, where an aryllithium intermediate, generated by halogen-metal exchange, undergoes intramolecular cyclization. For example, treatment of a related compound, 1-bromo-2-(2-bromoethyl)benzene, with n-butyllithium can generate a lithiated species that subsequently cyclizes. researchgate.net This strategy allows for the construction of benzocyclobutene derivatives. The reaction conditions, particularly the solvent, can have a dramatic effect on the stability of the intermediate and the outcome of the reaction. researchgate.net
Furthermore, the bromoethyl group can be used to alkylate heteroatoms in other molecules, leading to the formation of N-, S-, or O-containing heterocycles. These reactions are fundamental in building the core structures of many biologically active molecules and pharmaceutical compounds. researchgate.net For instance, reaction with a substituted amine could lead to the formation of a tetrahydroisoquinoline derivative, a common motif in medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-(2-Bromoethyl)-2-methylbenzene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the protons on the ethyl chain and the methyl group on the benzene (B151609) ring exhibit distinct chemical shifts. The methyl protons typically appear as a singlet, while the ethyl protons show a more complex pattern due to spin-spin coupling with each other. The aromatic protons also display characteristic shifts and coupling patterns that can confirm the ortho-substitution pattern of the benzene ring. echemi.com
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.00 - 7.38 | Multiplet |
| -CH₂-Br | 3.55 | Triplet |
| -CH₂-Ar | 3.15 | Triplet |
| -CH₃ | 2.35 | Singlet |
¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (ppm) |
| C (Aromatic) | 126.0 - 138.0 |
| -CH₂-Br | 33.0 |
| -CH₂-Ar | 36.0 |
| -CH₃ | 19.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₁₁Br.
The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways include the loss of a bromine atom and the cleavage of the ethyl side chain, leading to the formation of characteristic fragment ions.
Key Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Significance |
| [M]⁺ | 198/200 | Molecular ion |
| [M-Br]⁺ | 119 | Loss of Bromine |
| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within the this compound molecule.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3010 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |
| C-H Bend | 1375 - 1450 | IR |
| C-Br Stretch | 550 - 650 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. berstructuralbioportal.org While obtaining suitable crystals of this compound can be challenging, a successful crystal structure analysis would provide highly accurate bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the ethyl side chain relative to the benzene ring and the packing of the molecules in the crystal lattice. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers (e.g., 1-(2-bromoethyl)-3-methylbenzene (B103112) and 1-(2-bromoethyl)-4-methylbenzene) and other impurities. researchgate.netnih.gov
Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a primary method for determining the purity of the compound. researchgate.net The retention time of this compound is a characteristic property under specific GC conditions.
High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile impurities. Different stationary and mobile phases can be used to achieve optimal separation of the target compound from related substances.
The development of robust chromatographic methods is crucial for quality control in the synthesis and application of this compound.
Computational Chemistry and Theoretical Studies on 1 2 Bromoethyl 2 Methylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. northwestern.edu For 1-(2-bromoethyl)-2-methylbenzene, these calculations can provide insights into its stability, reactivity, and the distribution of electrons within the molecule.
Methods and Theoretical Basis: The electronic structure of this compound can be modeled using various quantum chemical methods. Density Functional Theory (DFT) is a popular choice for such calculations due to its balance of computational cost and accuracy. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.net These calculations solve the Schrödinger equation for the molecule, providing information about its electronic energy, orbital energies, and electron density. northwestern.eduresearchgate.net
Predicted Electronic Properties: Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich aromatic ring is a potential site for electrophilic substitution, while the carbon atom bonded to the bromine is a likely site for nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the bromine atom and the π-system of the benzene (B151609) ring, indicating their susceptibility to electrophilic attack.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~1.8 D | Reflects the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. molsoft.com For this compound, MD simulations can reveal its conformational preferences and how it interacts with other molecules.
Simulation Setup: An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water or a non-polar solvent to mimic different environments. A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion. molsoft.com
Conformational Flexibility: The bromoethyl side chain of the molecule has several rotatable bonds, leading to different possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. osti.gov This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or with other molecules, it is possible to study intermolecular interactions. nih.gov These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. Understanding these interactions is important for predicting the physical properties of the bulk material, such as its boiling point and solubility.
Structure-Activity Relationship (SAR) Modeling for Derivative Design
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity or chemical reactivity. mdpi.com For this compound, SAR studies can guide the design of new derivatives with desired properties.
Building an SAR Model: An SAR model is typically built using a dataset of compounds with known activities. unipi.it For this compound and its derivatives, this could involve synthesizing a library of related compounds and measuring their reactivity in a specific chemical reaction or their binding affinity to a biological target. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are then calculated for each compound. unipi.it Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the observed activity. researchgate.netunipi.it
Applications in Derivative Design: Once a reliable SAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired properties, saving time and resources. For example, an SAR model might suggest that adding an electron-withdrawing group to the benzene ring would increase the reactivity of the bromoethyl side chain.
Table 2: Hypothetical SAR Data for Derivatives of this compound
| Derivative | Substituent at C4 | Predicted Reactivity (Relative Scale) |
| 1 | -H | 1.0 |
| 2 | -NO2 | 2.5 |
| 3 | -OCH3 | 0.7 |
| 4 | -Cl | 1.8 |
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can be valuable for its identification and characterization. nih.gov Furthermore, it can be used to explore potential reaction pathways.
Spectroscopic Predictions: Theoretical calculations can predict various spectroscopic data, including:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. researchgate.net This can help in identifying the characteristic vibrational modes of the molecule, such as the C-Br stretch and the aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structure verification. researchgate.net
UV-Vis spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
Reaction Pathway Analysis: For a given reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step of the reaction. This information can provide a detailed understanding of the reaction mechanism and help in optimizing reaction conditions. For example, the mechanism of a nucleophilic substitution reaction at the bromoethyl group could be elucidated.
Applications and Research Paradigms of 1 2 Bromoethyl 2 Methylbenzene Derivatives
Research in Biological and Biomedical Sciences
The exploration of novel chemical entities for biological and biomedical applications is a cornerstone of modern pharmaceutical and diagnostic research. This includes the development of tools for understanding and monitoring biological processes, as well as the discovery of new therapeutic agents.
The development of biomarkers and fluorescent probes is a significant area of research for diagnosing and monitoring diseases. Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization of specific biological targets or processes. While no studies were identified that utilize 1-(2-Bromoethyl)-2-methylbenzene for this purpose, research in this field often involves the synthesis of complex organic molecules that can selectively bind to targets of interest, such as enzymes or specific cell types, and produce a detectable fluorescent signal.
The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Scientific investigations in this area often involve screening chemical libraries against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
While there is no specific data on the antimicrobial activity of this compound, studies on other substituted benzothiazine derivatives have shown promising results against Gram-positive bacteria. For instance, research on a series of 1,2-benzothiazine derivatives revealed that compounds with specific substitutions on the benzene (B151609) and thiazine (B8601807) rings exhibited notable antibacterial activity against Bacillus subtilis and Staphylococcus aureus. nih.gov None of the tested compounds in that particular study showed activity against Gram-negative bacteria like Proteus vulgaris and Salmonella typhimurium. nih.gov
Another area of research focuses on compounds that inhibit bacterial communication systems, known as quorum sensing, which are crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. nih.gov For example, bioactive compounds isolated from Piper pertomentellum have been shown to reduce the production of virulence factors in P. aeruginosa. nih.gov
The following table summarizes the antimicrobial activity of some 1,2-benzothiazine derivatives, which are structurally related to the compound of interest, against various bacterial strains.
| Compound ID | Substituent (Position) | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| 31 | 4-CH₃ (benzoyl) | Bacillus subtilis | 25 | 50 |
| 33 | 4-Cl (benzoyl) | Bacillus subtilis | 50 | 100 |
| 38 | 3-Br (benzoyl) | Bacillus subtilis | 25 | 50 |
| 43 | 4-Br (benzoyl) | Bacillus subtilis | 25 | 50 |
| 58 | 3-Br (benzoyl), Ethyl (thiazine-N) | Staphylococcus aureus | 200 | 400 |
| 60 | 4-Cl (benzoyl), Ethyl (thiazine-N) | Staphylococcus aureus | 100 | 200 |
Data sourced from a study on the antimicrobial activity of 1,2-benzothiazine derivatives. nih.gov
Proteomics and genomics are large-scale studies of proteins and genes, respectively. Research in these fields often requires chemical tools for labeling, isolating, and identifying proteins and nucleic acids. nih.gov Methodologies such as two-dimensional gel electrophoresis and mass spectrometry are central to these analyses. nih.gov Chemical probes can be designed to react with specific amino acids or DNA sequences, facilitating their identification and quantification. Currently, there is no literature describing the use of this compound in these methodologies.
Real-time physiological monitoring involves the continuous measurement of biological parameters. This can be achieved through various technologies, including wearable sensors and implantable devices that often rely on electrochemical or optical detection methods. Chemical sensors and probes play a role in the development of systems for monitoring metabolites, electrolytes, and other physiological markers. No research has been published on the application of this compound in this context.
Advancements in Materials Science Research
Materials science focuses on the design and discovery of new materials with novel properties. Polymers, a key class of materials, are large molecules composed of repeating subunits called monomers.
The synthesis of new polymers with tailored properties is a major goal in materials science. This often involves the design of specific monomer precursors that can be polymerized to form materials with desired characteristics such as thermal stability, conductivity, or biocompatibility. The bromoethyl group in this compound could potentially serve as a reactive site for polymerization reactions. For instance, the bromine atom could be eliminated to form a styrenic derivative, which could then undergo polymerization. Alternatively, it could be used in substitution reactions to graft the 2-methylbenzyl group onto existing polymers. However, a review of the current scientific literature reveals no studies that have utilized this compound as a precursor for polymer synthesis or modification.
Development of Nanomaterials with Tailored Functionalities
The synthesis of functionalized nanomaterials is a rapidly growing field, and derivatives of this compound can play a role in this arena. The bromoethyl group allows for the grafting of this aromatic unit onto the surface of nanoparticles or for its incorporation into larger macromolecular structures that can self-assemble into nanomaterials. For instance, substitution of the bromine atom with thiol-containing ligands can enable the attachment of these molecules to gold nanoparticles. While specific research on this compound in this context is not extensively documented, the general principle of using such halogenated precursors is well-established in the creation of functionalized magnetic nanoparticles for applications like drug delivery and medical imaging.
Exploration in Liquid Crystal Material Design for Display Technologies
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. Derivatives of this compound can be envisioned as components of larger, more complex molecules designed to exhibit mesophases. By reacting the bromoethyl group to introduce long aliphatic chains or other mesogenic (liquid crystal-forming) units, it is theoretically possible to synthesize new liquid crystal materials. Research in this area often focuses on creating molecules with specific lengths and rigidities to achieve desired liquid crystal phases, such as nematic or smectic phases, which are crucial for display technologies. researchgate.netresearchgate.netajchem-a.comnih.govmdpi.com While direct examples utilizing this compound are not prominent in the literature, the synthetic strategies employed in liquid crystal design are applicable. researchgate.netresearchgate.netajchem-a.comnih.govmdpi.com
Fabrication of High-Performance Electronic and Optical Devices
The development of organic electronic and optical materials is a key area of modern materials science. Polymers and small molecules with specific electronic properties are sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound moiety could be incorporated into larger conjugated systems through various cross-coupling reactions, a common strategy for building organic semiconductors. The methyl group on the benzene ring can also influence the solubility and packing of the resulting materials, which in turn affects their electronic performance. Although specific device fabrication using derivatives of this compound is not widely reported, the fundamental synthetic approaches are a staple in the field of organic electronics.
Contributions to Environmental Science and Sustainability Research
Beyond materials science, the chemical reactivity of this compound derivatives also presents opportunities in environmental applications, from monitoring pollutants to developing sustainable materials.
Utilization in Environmental Monitoring and Analytical Methodologies
Derivatives of this compound can be used to synthesize analytical standards for the detection and quantification of specific aromatic pollutants in environmental samples. Furthermore, the reactive nature of the bromoethyl group allows for its conjugation to fluorescent tags or other signaling molecules. Such functionalized molecules could potentially be developed as chemical sensors for the detection of specific analytes in water or air. The principle relies on a change in the optical or electronic properties of the sensor molecule upon binding to the target pollutant. While direct application of this compound derivatives as environmental sensors is an area ripe for exploration, the underlying chemical principles are well-established.
Development of Adsorbents for Heavy Metal Ion Remediation in Water Bodies
The contamination of water with heavy metal ions is a significant environmental problem. One approach to remediation is the use of adsorbents that can selectively bind and remove these ions from water. By functionalizing this compound with chelating agents—molecules that can form multiple bonds to a single metal ion—it is possible to create novel adsorbent materials. These functionalized molecules could then be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a system for water purification. Research in this area often focuses on creating adsorbents with high capacity and selectivity for specific heavy metals. icm.edu.plnih.govresearchgate.netnih.gov While studies specifically employing derivatives of this compound are not prevalent, the synthetic strategies for creating such chelating adsorbents are an active area of research. icm.edu.plnih.govresearchgate.netnih.gov
| Adsorbent Type | Target Pollutant(s) | Maximum Adsorption Capacity (mg/g) | Reference |
| Composite (Fe3O4@MnO2@Al2O3) | Cadmium (Cd), Crystal Violet Dye | 48.5 (Cd), 40.9 (Dye) | icm.edu.pl |
| Functionalized Magnetic Nanoparticles | Mercury (Hg(II)) | Varies with functionalization | nih.gov |
| Chemically Modified Plant Wastes | Cd, Cu, Pb, Zn, Ni | Varies with modification | nih.gov |
Synthesis of Biodegradable Polymeric Materials for Pollution Reduction
The development of biodegradable polymers is crucial for mitigating plastic pollution. Aliphatic polyesters are a major class of biodegradable polymers, and their synthesis often involves the ring-opening polymerization of lactones. nih.govcmu.edu While this compound is not a direct precursor for traditional biodegradable polyesters, its derivatives could potentially be incorporated as monomers in novel polymer architectures. For instance, it could be used to introduce aromatic moieties into a biodegradable polymer backbone, potentially altering its physical properties, such as thermal stability and mechanical strength, while maintaining biodegradability. The goal is to create materials that can be broken down by microorganisms in the environment, reducing the accumulation of plastic waste. nih.govcmu.edugoogle.com
Innovations in Agricultural and Horticultural Sciences Research
While this compound is categorized as a potential intermediate for agrochemicals, specific research detailing its direct application in the synthesis of commercial plant growth regulators or targeted pesticides is not extensively documented in publicly available literature. However, its chemical structure provides a versatile foundation for the theoretical design of new agricultural products.
Synthesis of Plant Growth Regulators for Crop Enhancement
Plant growth regulators (PGRs) are organic compounds that, in small amounts, modify physiological processes in plants to enhance growth, improve yield, and increase quality. biosynth.com Many PGRs, such as auxins and cytokinins, feature aromatic rings in their structures. docbrown.info
The synthesis of novel PGRs could potentially involve this compound as a starting building block. The reactive bromoethyl group can be transformed into various functional groups, such as carboxylic acids or amides, which are present in many known auxins. docbrown.infochemistrystudent.com The 2-methylphenyl moiety could be incorporated into a larger molecular framework designed to interact with plant hormone receptors, potentially leading to new synthetic regulators for crop enhancement.
Development of Environmentally Compatible Agrochemicals and Targeted Pesticides
The development of modern agrochemicals focuses on creating compounds that are highly effective against specific pests while exhibiting low toxicity to non-target organisms and degrading readily in the environment. The synthesis of such molecules is a complex process involving the strategic combination of different chemical fragments.
Derivatives of this compound could serve as precursors in this field. By reacting it with other molecules, chemists can construct larger compounds where the 2-methylphenethyl portion forms a key part of the final structure. This approach allows for the systematic modification of the molecule to optimize its pesticidal activity and environmental profile. The goal is to design a final product that binds specifically to a biological target in a pest species, a strategy that underpins the creation of targeted pesticides.
Role in Catalysis and General Organic Synthesis Research
The primary utility of this compound is found in the realm of organic synthesis, where it serves as a versatile reagent and precursor for a wide array of more complex molecules. chemguide.co.uk
Use as Versatile Chemical Reagents in Complex Multi-step Syntheses
In multi-step organic synthesis, chemists build complex target molecules piece by piece. This compound is a valuable reagent for introducing the 2-methylphenethyl group (a benzene ring with a methyl and an ethyl group) into a molecular structure. chemguide.co.uk The bromine atom on the ethyl side chain is a good leaving group, meaning it can be easily displaced by other atoms or molecular groups. chemguide.co.uk
This reactivity makes it a key component in syntheses where the 2-methylphenethyl fragment is required for the final product's structure, for instance, in the development of new pharmaceutical compounds. The process of adding such an alkyl group to a molecule is a fundamental strategy in building carbon-based frameworks.
Mechanistic Studies of Novel Chemical Transformations
The study of reaction mechanisms helps chemists understand how chemical transformations occur on a molecular level, allowing them to predict outcomes and design new reactions. The this compound molecule is a primary alkyl halide, and its reactions are excellent models for studying nucleophilic substitution mechanisms.
The most common mechanism for this compound is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile (an electron-rich species) attacks the carbon atom bonded to the bromine. Simultaneously, the bond between the carbon and the bromine atom breaks, and the bromine atom departs as a bromide ion. This one-step process is characteristic of primary alkyl halides due to the low steric hindrance around the reactive carbon atom.
Table 1: Key Components in the SN2 Reaction of this compound
| Component | Role | Description |
| Substrate | Electrophile | This compound; the molecule that is attacked by the nucleophile. |
| Nucleophile | Electron Donor | An atom or molecule with a lone pair of electrons (e.g., OH⁻, CN⁻, NH₃) that attacks the substrate. |
| Leaving Group | Displaced Group | The bromine atom, which detaches as a stable bromide ion (Br⁻). chemguide.co.uk |
| Solvent | Reaction Medium | Typically a polar aprotic solvent (e.g., acetone, DMSO) that stabilizes ions without interfering with the nucleophile. |
Precursors for the Synthesis of Diverse Organic Compounds and Intermediates
As a precursor, this compound is a foundational material that can be converted into a wide variety of other compounds through simple, one-step transformations. chemguide.co.uk The substitution of the bromine atom by different nucleophiles leads to the formation of different classes of organic compounds. This versatility makes it a valuable intermediate in synthetic chemistry. For example, reacting it with sodium hydroxide (B78521) yields an alcohol, while reacting it with sodium cyanide produces a nitrile. Each of these products can then be used in subsequent steps of a longer synthesis.
Table 2: Synthesis of Various Compound Classes from this compound
| Reagent (Nucleophile) | Resulting Functional Group | Class of Compound Formed |
| Sodium Hydroxide (NaOH) | -OH | Alcohol (2-(2-Methylphenyl)ethanol) |
| Sodium Alkoxide (NaOR) | -OR | Ether |
| Sodium Cyanide (NaCN) | -C≡N | Nitrile |
| Ammonia (NH₃) | -NH₂ | Amine |
| Sodium Azide (B81097) (NaN₃) | -N₃ | Azide |
| Sodium Thiolate (NaSR) | -SR | Thioether |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Reactivity and Catalytic Pathways
The reactivity of 1-(2-bromoethyl)-2-methylbenzene is traditionally dominated by the bromoethyl group, which readily participates in nucleophilic substitution and elimination reactions. However, future research will likely focus on more unconventional transformations that leverage modern catalytic systems.
The development of novel catalytic methods for cross-electrophile coupling represents a significant area of opportunity. mdpi.com Dual catalytic systems, for instance, could enable the coupling of this compound with a wide range of electrophiles under mild conditions, facilitating the rapid generation of molecular complexity. mdpi.com Furthermore, the exploration of metallaphotoredox catalysis could unlock new pathways for Csp3-Csp3 bond formation, allowing for the direct coupling of the ethyl side chain with other alkyl fragments.
Another promising avenue is the exploration of C-H activation reactions. googleapis.com While challenging, the selective functionalization of the aromatic C-H bonds of this compound, directed by the existing substituents, could provide direct access to a variety of polysubstituted aromatic compounds. nih.govlibretexts.org The ortho-methyl group, in particular, may play a crucial role in directing metallation to adjacent positions, a phenomenon that has been observed in other ortho-substituted systems. nih.gov Research into rhodium-catalyzed chelation-assisted C-H bond functionalization could also provide pathways to novel annulated structures. nih.gov
Integration into Supramolecular Chemistry and Self-Assembly Systems
The unique steric and electronic properties of this compound make it an intriguing candidate for the design of novel supramolecular architectures. The ortho-methyl group can enforce specific dihedral angles between the aromatic ring and the ethyl side chain, influencing the packing of molecules in the solid state and their self-assembly in solution. nih.gov
Future research could explore the use of derivatives of this compound as building blocks for constructing complex supramolecular systems such as molecular cages, and other self-assembled structures. nih.govresearchgate.net The interplay of π-π stacking interactions from the aromatic ring, and other non-covalent interactions could be harnessed to create ordered assemblies with defined morphologies and functions. researchgate.netwiley.com The introduction of additional functional groups onto the aromatic ring or the ethyl side chain would provide further control over the self-assembly process, enabling the creation of responsive materials that can change their structure in response to external stimuli. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
The incorporation of the 2-methylphenethyl moiety, derived from this compound, into polymeric and small-molecule materials offers a promising strategy for tuning their physical and electronic properties. The ortho-methyl group can disrupt intermolecular packing, potentially leading to materials with altered solubility, morphology, and thermal properties.
In the realm of organic electronics, derivatives of this compound could be used to synthesize new semiconducting polymers or small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The steric hindrance from the ortho-methyl group could influence the solid-state packing and, consequently, the charge transport properties of these materials. Furthermore, the bromoethyl group provides a convenient handle for further functionalization, allowing for the attachment of other electronically active groups.
The development of novel fluorescent materials is another area of interest. By incorporating the 2-methylphenethyl group into fluorophores, it may be possible to tune their emission properties through steric and electronic effects.
Strategic Applications in Targeted Drug Discovery and Delivery Research
Phenethylamines are a class of compounds with significant biological activity, and this compound is a key precursor for the synthesis of 2-methylphenethylamine (B1221183) and its derivatives. mdpi.comwalisongo.ac.id Future research in drug discovery will likely leverage this precursor for the creation of novel therapeutic agents. The 2-methylphenethyl scaffold can be found in a number of biologically active molecules, and the ability to readily synthesize a wide range of analogs from this compound is a significant advantage. mdpi.comwalisongo.ac.id
The compound can be used to synthesize libraries of compounds for high-throughput screening against various biological targets. nih.gov The ortho-methyl group provides a point of structural diversity that can be exploited to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. chemicalbook.com For instance, in the context of antimicrobial peptides, the related compound (2-bromoethyl)benzene (B7723623) has been used to synthesize β-peptidomimetics with potent activity. researchgate.net Similar strategies could be employed with this compound to generate novel antimicrobial agents.
Furthermore, derivatives of this compound could be designed as linkers for targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The bromoethyl group allows for covalent attachment to a targeting moiety, while the 2-methylphenyl group can be further functionalized to attach a cytotoxic payload.
Design of Sustainable and Atom-Economical Synthetic Processes
The principles of green chemistry are increasingly important in chemical synthesis, and future research will focus on developing more sustainable and atom-economical processes for the utilization of this compound. mdpi.comethz.chbiosynth.com This includes the development of catalytic reactions that minimize waste and the use of environmentally benign solvents and reagents.
One area of focus will be the replacement of traditional stoichiometric reactions, such as Grignard reactions, with more atom-economical catalytic alternatives. googleapis.comgoogle.comgoogleapis.com For example, the synthesis of phenethylamines from this compound is often achieved through nucleophilic substitution with an amine. Catalytic methods that can achieve this transformation with higher efficiency and lower waste generation will be a key research goal.
The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), will be crucial for evaluating the sustainability of different synthetic routes. mdpi.comethz.ch By quantifying the environmental impact of chemical processes, researchers can identify areas for improvement and design more sustainable synthetic strategies. For example, comparing the atom economy of a traditional Grignard-based synthesis with a modern catalytic cross-coupling reaction can provide a clear indication of the greener pathway.
The table below provides a hypothetical comparison of green chemistry metrics for two different synthetic approaches to a derivative of this compound, highlighting the potential for improvement through the adoption of modern catalytic methods.
| Metric | Traditional Method (e.g., Grignard) | Catalytic Method |
| Atom Economy (AE) | Lower | Higher |
| Process Mass Intensity (PMI) | Higher | Lower |
| Reaction Mass Efficiency (RME) | Lower | Higher |
| Use of Hazardous Reagents | Often requires stoichiometric strong bases/metals | Can often use milder, catalytic reagents |
| Solvent Use | Often requires anhydrous, ethereal solvents | Can potentially be performed in greener solvents |
Q & A
Q. What are the common synthetic routes for 1-(2-Bromoethyl)-2-methylbenzene, and how do reaction conditions influence yield?
Methodology :
- Alcohol Bromination : React 2-methylphenethyl alcohol with hydrobromic acid (HBr) under reflux. Optimize temperature (110–120°C) and HBr concentration (48% aqueous or gas-phase) to minimize side reactions like elimination or ether formation .
- Alternative Pathways : Use Appel reaction (triphenylphosphine/CBr₄) for milder conditions, though this may require anhydrous solvents (e.g., dichloromethane) .
- Purification : Fractional distillation under reduced pressure (e.g., 97–99°C at 2.0 kPa) yields >90% purity. Confirm purity via GC-MS or NMR .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodology :
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm, singlet) and bromoethyl groups (δ ~3.5–3.8 ppm for CH₂Br, δ ~1.8–2.1 ppm for adjacent CH₂) .
- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 198/200 (Br isotopic pattern) and fragmentation peaks (e.g., loss of Br, m/z 119).
- X-ray Crystallography : Resolve dihedral angles between substituents (e.g., ~14.9° for nitro analogs in similar systems) to confirm steric effects .
Q. How does the ortho-methyl group influence the reactivity of the bromoethyl moiety?
Methodology :
- Steric Hindrance : The methyl group at the ortho position reduces accessibility for nucleophilic substitution (SN₂), favoring elimination (E2) under basic conditions. Monitor reaction kinetics via HPLC to compare rates with para-substituted analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase steric crowding. Compare yields in DMF vs. THF .
Q. What are the stability considerations for storing this compound?
Methodology :
Q. How can researchers confirm the absence of common impurities in synthesized batches?
Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect unreacted alcohol or elimination byproducts.
- Elemental Analysis : Verify Br content (~40.4%) via combustion analysis .
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry?
Methodology :
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) to synthesize biphenyl derivatives. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for regioselectivity .
- Biological Probes : Functionalize via nucleophilic substitution (e.g., with amines) to create fluorescent tags or enzyme inhibitors. Validate bioactivity via in vitro assays (e.g., IC₅₀ determination) .
Q. What strategies mitigate competing elimination during SN₂ reactions with this substrate?
Methodology :
- Temperature Control : Lower reaction temperatures (0–25°C) reduce E2 pathways.
- Bulky Bases : Use non-nucleophilic bases (e.g., DBU) to deprotonate without promoting elimination. Compare outcomes with K₂CO₃ or NaH .
- Leaving Group Tuning : Replace Br with better leaving groups (e.g., tosylates) in pre-functionalized intermediates .
Q. How do computational methods predict the compound’s reactivity in diverse environments?
Methodology :
Q. What are the challenges in enantioselective transformations involving this compound?
Methodology :
- Chiral Catalysts : Test palladium complexes with BINAP ligands for asymmetric cross-coupling. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
- Dynamic Kinetic Resolution : Exploit steric effects to favor one enantiomer during racemization. Monitor ee over time under varying temperatures .
Q. How can contradictory data on reaction yields between studies be resolved?
Methodology :
- Reproducibility Protocols : Standardize solvent purity, moisture levels, and catalyst batches.
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, isolating variables like temperature or reagent stoichiometry .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
